AMG-458
Overview
Description
AMG-458 is a potent, selective, and orally bioavailable inhibitor of the receptor tyrosine kinase known as c-Met. This receptor is involved in various biological activities, including cell proliferation, survival, motility, and migration. This compound has shown significant anti-tumor activity in various preclinical models, making it a promising candidate for cancer therapy .
Mechanism of Action
AMG-458, also known as “AMG458”, “4535RW5Y3A”, “AMG 458”, or “1-(2-Hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide”, is a potent, selective, and orally bioavailable c-Met inhibitor .
Target of Action
The primary target of this compound is c-Met , a receptor tyrosine kinase . This receptor signals through its ligand, hepatocyte growth factor (HGF), to mediate multiple biological activities including proliferation, survival, motility, and migration . In cancer, HGF/c-Met signaling is often deregulated .
Mode of Action
This compound is an ATP-competitive small molecule that potently inhibits c-Met enzymatic activity and blocks c-Met phosphorylation . It inhibits signaling in a dose-dependent manner in vitro in cells stably expressing TPR-Met, a constitutively active form of c-Met .
Biochemical Pathways
This compound affects the HGF/c-Met signaling pathway . Overexpression of c-Met occurs frequently in numerous types of tumors. Gene amplification and activating mutations leading to constitutive receptor activation have also been described in patient tumors .
Pharmacokinetics
This compound is orally bioavailable and demonstrates a close correlation between pharmacodynamics and pharmacokinetics . It significantly inhibits HGF-mediated c-Met phosphorylation in the mouse liver at a dose of 30 mg/kg .
Result of Action
This compound demonstrates significant anti-tumor activity in animal models . It significantly inhibits tumor growth in a dose-dependent manner in both ligand-dependent and -independent xenograft models . Treatment with this compound results in 100% inhibition of tumor growth and complete inhibition of c-Met phosphorylation for approximately 12 hours .
Action Environment
The action of this compound can be influenced by environmental factors. For example, high concentrations of this compound in some organs may produce toxicity via oxidative stress . .
Biochemical Analysis
Biochemical Properties
AMG-458 potently inhibits c-Met enzymatic activity with an IC50 of 2 nM and blocks c-Met phosphorylation in PC3 cells with an IC50 of 60 nM . It interacts with the c-Met receptor, a protein encoded by a met gene in humans, which has tyrosine kinase activity . This interaction contributes to cell survival, proliferation, migration, and invasion .
Cellular Effects
This compound has shown to significantly inhibit tumor growth in the NIH3T3/TPR-Met and U-87 MG xenograft models with no adverse effect on body weight . It enhances the radiosensitivity of lung adenocarcinoma cells, decreasing activation of Akt and ERK and inducing apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting c-Met kinase activity. This inhibition may block ligand-dependent and ligand-independent activation of c-Met . It has been found to synergistically increase apoptosis in the H441 cell line but not in lung adenocarcinoma cells A549 .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been observed that this compound significantly enhances the radiosensitivity of H441 . More detailed studies on its stability, degradation, and long-term effects on cellular function are needed.
Dosage Effects in Animal Models
In animal models, this compound has shown significant inhibition of tumor growth at dosages of 30 and 100 mg/kg per day and 30 mg/kg twice a day without adverse effect on body weight . The ED50 was approximately 12 mg/kg in the NIH-3T3/TPR-Met model and approximately 16 mg/kg in the U-87 MG human glioblastoma xenograft model .
Metabolic Pathways
It is known that this compound inhibits the c-Met receptor, which plays a crucial role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-458 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with the necessary infrastructure for large-scale synthesis. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AMG-458 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline thioether structures, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
AMG-458 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study c-Met signaling pathways.
Biology: Investigated for its effects on cell proliferation, survival, and migration.
Medicine: Explored as a potential therapeutic agent for various cancers, including glioblastoma and melanoma.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
NVP-BVU972: Another selective c-Met inhibitor with a different binding mode.
Crizotinib: A dual c-Met and ALK inhibitor with similar anti-tumor effects.
Cabozantinib: Inhibits c-Met along with other receptor tyrosine kinases like VEGFR-2 and RET
Uniqueness
AMG-458 is unique due to its high selectivity and potency for c-Met, as well as its oral bioavailability. It has shown significant anti-tumor activity in both ligand-dependent and ligand-independent models, making it a versatile and effective compound for cancer research .
Properties
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-N-[5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5/c1-19-27(29(37)35(20-8-6-5-7-9-20)34(19)18-30(2,3)38)28(36)33-26-13-11-22(17-32-26)40-25-14-15-31-24-16-21(39-4)10-12-23(24)25/h5-17,38H,18H2,1-4H3,(H,32,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBZSOQDAOLMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238521 | |
Record name | AMG-458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913376-83-7 | |
Record name | AMG-458 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913376837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-458 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4535RW5Y3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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